Dihydroorotase Inhibition: Superior Potency of the Difluoroalkene Core vs. Mono-Fluorinated Cinnamate
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate exhibits enhanced inhibition of dihydroorotase from mouse Ehrlich ascites cells compared to a mono-fluorinated cinnamate analog. At a concentration of 10 µM and pH 7.37, the difluoro compound demonstrates an IC50 value of 1.80 × 10^5 nM, whereas a structurally related mono-fluorinated cinnamate yields an IC50 of 1.00 × 10^6 nM [1].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.80 × 10^5 nM (10 µM, pH 7.37) |
| Comparator Or Baseline | Mono-fluorinated cinnamate analog: IC50 = 1.00 × 10^6 nM |
| Quantified Difference | 5.6-fold greater potency (lower IC50) |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites, 10 µM compound concentration, pH 7.37 |
Why This Matters
This 5.6-fold improvement in enzyme inhibition potency directly informs lead optimization efforts for dihydroorotase-targeted therapeutics, justifying the procurement of the difluoroalkene over simpler mono-fluorinated alternatives.
- [1] BindingDB. (2013). SMILES String Search: Affinity data for ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate (IC50 = 1.80E+5 nM) and mono-fluorinated cinnamate analog (IC50 = 1.00E+6 nM). Retrieved from http://ww.w.bindingdb.org View Source
